Atraric Acid Exhibits Selective Androgen Receptor Antagonism with No Cross-Reactivity to Glucocorticoid or Progesterone Receptors
Atraric acid (AA) is a specific human androgen receptor (AR) antagonist that inhibits AR-mediated transactivation without affecting the closely related glucocorticoid receptor (GR) or progesterone receptor (PR). In contrast, many synthetic anti-androgens exhibit off-target effects on other steroid hormone receptors [1].
| Evidence Dimension | Nuclear receptor antagonism selectivity |
|---|---|
| Target Compound Data | Inhibits AR transactivation; does NOT inhibit GR or PR transactivation |
| Comparator Or Baseline | Glucocorticoid receptor (GR) and Progesterone receptor (PR) - no inhibition observed |
| Quantified Difference | Qualitative selectivity: active against AR, inactive against GR/PR |
| Conditions | AR, GR, and PR responsive reporter gene assays in mammalian cells |
Why This Matters
This selectivity profile reduces the risk of confounding off-target effects mediated by GR/PR pathways, making AA a more precise tool for AR-specific prostate cancer research compared to less selective anti-androgens.
- [1] Papaioannou M, Schleich S, Roell D, et al. The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth. J Cell Mol Med. 2009 Aug;13(8B):2210-2223. doi:10.1111/j.1582-4934.2008.00426.x. View Source
